![molecular formula C14H19NO3S B5031342 ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5031342.png)
ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Scientific Research Applications
Organic Semiconductors and Electronics
Thiophene derivatives play a crucial role in organic electronics. Their unique electronic properties, such as high charge mobility and tunability, make them ideal candidates for organic semiconductors. Researchers have explored the use of ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs) .
Medicinal Chemistry and Drug Development
Thiophene-based compounds exhibit diverse pharmacological properties. Ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents . These compounds serve as valuable scaffolds for designing novel drugs.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are employed as corrosion inhibitors. Ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate may find applications in protecting metal surfaces from corrosion in various environments .
Materials Science
Researchers explore the use of thiophene derivatives in material science. These compounds can enhance the performance of materials, such as coatings, polymers, and sensors. Ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may contribute to the development of functional materials .
Photovoltaics and Solar Cells
Thiophene-based materials are investigated for their potential in photovoltaic devices. By incorporating ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate into solar cell architectures, researchers aim to improve energy conversion efficiency .
Synthetic Chemistry and Heterocyclic Synthesis
The synthesis of thiophene derivatives involves various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . Researchers continue to explore novel synthetic routes to access these compounds for further investigation and application.
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link
Mechanism of Action
Target of Action
Ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, also known as ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
ethyl 2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-4-18-14(17)11-9-6-5-7-10(9)19-13(11)15-12(16)8(2)3/h8H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHSSELDHOEOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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